molecular formula C7H16N2 B1317694 N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine CAS No. 99724-17-1

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine

Cat. No.: B1317694
CAS No.: 99724-17-1
M. Wt: 128.22 g/mol
InChI Key: DDROADVTQNAKPF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C7H16N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and dimethylamine. The reaction typically occurs under acidic conditions, with hydrochloric acid often used as a catalyst. The process involves the formation of an intermediate iminium ion, which subsequently undergoes reduction to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, and amines; reactions often occur under basic or neutral conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can

Properties

IUPAC Name

N,N-dimethyl-1-pyrrolidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDROADVTQNAKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555621
Record name N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99724-17-1
Record name N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99724-17-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1.25 g (5.72 mmol) of N,N-dimethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine, 100 ml of methyl alcohol, 0.2 g of 20% palladium on carbon and hydrogen were shaken at a pressure of 55.1 psi. After 16.8 hours the catalyst was filtered and the filtrate evaporated under reduced pressure. The residue was bulb to bulb distilled yielding 0.71 g (97%) N,N-dimethyl-3-pyrrolidinemethanamine as a clear yellow oil.
Name
N,N-dimethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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